3-ethyl-6-methyl-4-oxo-3H,4H-furo[2,3-d]pyrimidine-5-carboxylic acid
Overview
Description
3-Ethyl-6-methyl-4-oxo-3H,4H-furo[2,3-d]pyrimidine-5-carboxylic acid is a heterocyclic organic compound characterized by its complex structure, which includes a fused pyrimidine and furan ring system. This compound is of interest in various fields of research due to its potential biological and chemical properties.
Mechanism of Action
Mode of Action
It is known that the compound undergoes the dimroth rearrangement , a process that involves the relocation of two heteroatoms in heterocyclic systems or in their substituents via the processes of ring opening and ring closure . This rearrangement can lead to changes in the compound’s structure and potentially its interaction with its targets.
Biochemical Pathways
The compound is a structural analog of antiviral compounds , suggesting it may interact with similar biochemical pathways.
Action Environment
The action of 3-ethyl-6-methyl-4-oxo-3H,4H-furo[2,3-d]pyrimidine-5-carboxylic acid can be influenced by various environmental factors. For instance, the Dimroth rearrangement is catalyzed by acids and bases, and is accelerated by heat or light . The degree of aza-substitution in rings, pH of the reaction medium, the presence of electron-withdrawing groups, and the thermodynamic stability of the starting compound and the product can all affect the course of the Dimroth rearrangement .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-ethyl-6-methyl-4-oxo-3H,4H-furo[2,3-d]pyrimidine-5-carboxylic acid typically involves multi-step organic reactions. One common approach is the cyclization of appropriately substituted pyrimidines with furan derivatives under acidic or basic conditions. The reaction conditions, such as temperature, solvent, and catalyst, are carefully controlled to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Advanced techniques like microwave-assisted synthesis and green chemistry principles are often employed to improve efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides and strong bases.
Major Products Formed:
Oxidation: Formation of carboxylic acids and ketones.
Reduction: Production of amines and alcohols.
Substitution: Generation of various substituted pyrimidines and furans.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its reactivity with various reagents makes it a versatile intermediate in organic synthesis.
Biology: The biological applications of this compound are being explored, particularly in the development of new pharmaceuticals. Its potential as an antiviral, antibacterial, or anticancer agent is of significant interest to researchers.
Medicine: In medicine, derivatives of this compound are being investigated for their therapeutic properties. Studies are ongoing to determine their efficacy in treating various diseases and conditions.
Industry: In the chemical industry, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique structure and reactivity make it valuable for a range of industrial applications.
Comparison with Similar Compounds
3,6-Dimethyl-4-oxo-3H,4H-furo[2,3-d]pyrimidine-5-carboxylic acid
4-Ethyl-6-methyl-3H,4H-furo[2,3-d]pyrimidine-5-carboxylic acid
3-Ethyl-4-oxo-3H,4H-furo[2,3-d]pyrimidine-5-carboxylic acid
Uniqueness: 3-Ethyl-6-methyl-4-oxo-3H,4H-furo[2,3-d]pyrimidine-5-carboxylic acid stands out due to its specific substitution pattern, which can influence its reactivity and biological activity. This compound's unique structure may offer advantages in certain applications compared to its analogs.
Properties
IUPAC Name |
3-ethyl-6-methyl-4-oxofuro[2,3-d]pyrimidine-5-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O4/c1-3-12-4-11-8-7(9(12)13)6(10(14)15)5(2)16-8/h4H,3H2,1-2H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNZNYFNDJADMFS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=NC2=C(C1=O)C(=C(O2)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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